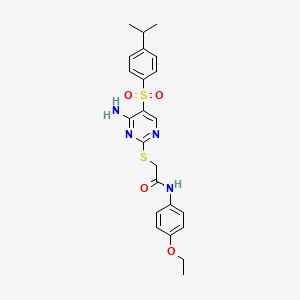

![molecular formula C12H10ClN3O2 B2838220 N-[(4-氯苯基)甲基]-3-硝基吡啶-2-胺 CAS No. 3723-71-5](/img/structure/B2838220.png)

N-[(4-氯苯基)甲基]-3-硝基吡啶-2-胺

描述

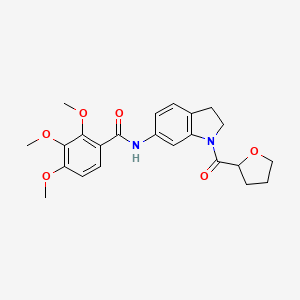

“N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a nitro group (-NO2) and an amine group (-NH2), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. It would have a pyridine ring connected to a nitro group at the 3-position, and a 4-chlorobenzylamine group connected at the 2-position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the pyridine ring less nucleophilic. The amine could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学研究应用

N-甲基和 N-烷基胺的快速合成

一项研究提出了一种经济高效的还原胺化工艺,使用氧化钴纳米粒子从硝基芳烃或胺合成 N-甲基化和 N-烷基化胺、氨基酸衍生物和现有药物分子。该工艺突出了此类化合物在学术研究和工业生产中的重要性,因为它们在生命科学分子中发挥着重要作用(T. Senthamarai 等人,2018)。

对氨基亚甲基双膦酸酯合成的见解

对伯胺、亚磷酸二乙酯和正甲酸三乙酯的三组分反应的研究提供了合成 N-取代氨基亚甲基双膦酸的见解。这些化合物在抗骨质疏松、抗菌、抗癌、抗寄生虫或除草剂活性中具有潜在应用(E. Dabrowska 等人,2009)。

基于 N,N'-取代对苯二胺的抗氧化剂氧化

一项关于芳香族仲胺氧化的研究,这些仲胺在橡胶工业中作为抗氧化剂非常重要,展示了不同的取代基如何影响氧化电位和最终的氧化产物。这项研究对于理解这些化合物在工业应用中的化学稳定性和反应性至关重要(P. Rapta 等人,2009)。

基于石墨烯的硝基化合物还原催化剂

人们已经探索了使用基于石墨烯的催化剂将硝基化合物还原为胺,因为它具有环境和工业意义。此类转化在药物、染料、聚合物的合成以及 4-硝基苯酚等有毒硝基污染物的降解中至关重要(M. Nasrollahzadeh 等人,2020)。

染发剂中芳香胺的测定

一项研究利用离子液体,使用液相色谱结合电化学检测,改进了染发剂中芳香胺的分离和定量。这种方法展示了化学分析方法在消费品安全中的应用(T. M. Lizier 等人,2012)。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s known that nitro groups in organic compounds can undergo reduction to form amines, which can interact with biological targets

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects

Pharmacokinetics

Similar compounds have been found to be well absorbed, metabolized, and excreted . The nitro group and the chlorophenyl group in the compound could potentially affect its bioavailability, but more research is needed to determine the specifics.

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOVPRXBSUNPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2838141.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2838142.png)

![7-cyclopropyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2838143.png)

![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)

![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)

![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)